Cas no 850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid)

3-(Diisopropylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a diisopropylcarbamoyl substituent on the phenyl ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The diisopropylcarbamoyl group enhances steric hindrance, which can improve selectivity in coupling reactions. Additionally, its boronic acid moiety facilitates efficient transmetalation with palladium catalysts. The compound is commonly used in the preparation of bioactive molecules and functional materials, offering stability and reactivity under controlled conditions. Proper handling under inert atmospheres is recommended to preserve its integrity.
3-(Diisopropylcarbamoyl)phenylboronic acid structure
850567-40-7 structure
商品名:3-(Diisopropylcarbamoyl)phenylboronic acid
CAS番号:850567-40-7
MF:C13H20BNO3
メガワット:249.113803863525
MDL:MFCD06659890
CID:719834
PubChem ID:44119406

3-(Diisopropylcarbamoyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-(Diisopropylcarbamoyl)phenyl)boronic acid
    • 3-(Diisopropylcarbamoyl)benzeneboronic acid
    • [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
    • 3-(Diisopropylcarbamoyl)phenylboronic acid
    • Boronic acid,B-[3-[[bis(1-methylethyl)amino]carbonyl]phenyl]-
    • B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[[bis(1-methylethyl)amino]carbonyl]phenyl]- (9CI)
    • [3-(Diisopropylcarbamoyl)phenyl]boronic acid
    • SCHEMBL12538313
    • AB26564
    • 850567-40-7
    • 3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
    • AKOS015838399
    • CS-0061036
    • PS-9549
    • BP-10164
    • 3-(N,N-diisopropylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • W17636
    • (3-(Diisopropylcarbamoyl)phenyl)boronicacid
    • DTXSID30657208
    • {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
    • MFCD06659890
    • MDL: MFCD06659890
    • インチ: 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
    • InChIKey: WNUHFLVEXCGDIK-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C(C)C)C(C)C)C1C=C(B(O)O)C=CC=1

計算された属性

  • せいみつぶんしりょう: 249.15400
  • どういたいしつりょう: 249.154
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8A^2

じっけんとくせい

  • 密度みつど: 1.1
  • ゆうかいてん: 170-174
  • ふってん: 441.2°C at 760 mmHg
  • フラッシュポイント: 220.6°C
  • 屈折率: 1.527
  • PSA: 60.77000
  • LogP: 0.62540
  • かんど: Moisture Sensitive

3-(Diisopropylcarbamoyl)phenylboronic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

3-(Diisopropylcarbamoyl)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Diisopropylcarbamoyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D767306-5g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 95%
5g
$180 2024-06-07
Apollo Scientific
OR4096-500mg
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
850567-40-7 98%
500mg
£15.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-1g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
1g
¥259.00 2024-07-28
TRC
D493473-250mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
250mg
$98.00 2023-05-18
TRC
D493473-100mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
100mg
$64.00 2023-05-18
TRC
D493473-1g
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
1g
$207.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-100mg
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
100mg
¥45.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52439-250mg
3-(Diisopropylcarbamoyl)benzeneboronic acid, 98%
850567-40-7 98%
250mg
¥1223.00 2023-02-25
abcr
AB246190-5g
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid, 98%; .
850567-40-7 98%
5g
€518.00 2025-02-21
Aaron
AR004Q1F-1g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
1g
$19.00 2025-01-23

3-(Diisopropylcarbamoyl)phenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
3.2 10 min, 22 - 25 °C
3.3 Reagents: Trimethyl borate ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
1.2 10 min, 22 - 25 °C
1.3 Reagents: Trimethyl borate ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

3-(Diisopropylcarbamoyl)phenylboronic acid Raw materials

3-(Diisopropylcarbamoyl)phenylboronic acid Preparation Products

3-(Diisopropylcarbamoyl)phenylboronic acid 関連文献

3-(Diisopropylcarbamoyl)phenylboronic acidに関する追加情報

Comprehensive Overview of 3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7): Properties, Applications, and Industry Insights

3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7) is a specialized boronic acid derivative widely recognized for its versatility in organic synthesis and pharmaceutical research. This compound features a unique molecular structure combining a phenylboronic acid moiety with a diisopropylcarbamoyl group, making it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its CAS number 850567-40-7 is frequently searched in chemical databases, reflecting its growing relevance in academic and industrial settings.

In recent years, the demand for boronic acid-based compounds has surged due to their pivotal role in drug discovery and material science. Researchers often inquire about "3-(Diisopropylcarbamoyl)phenylboronic acid solubility" or "synthetic routes for CAS 850567-40-7," highlighting its practical challenges and optimization potential. The compound's stability under aqueous conditions and compatibility with palladium catalysts make it a preferred choice for constructing complex biaryl structures, a key step in developing targeted therapeutics.

From an industrial perspective, 850567-40-7 aligns with the trend toward green chemistry and atom-efficient reactions. Its applications extend to OLED materials and agrochemical intermediates, addressing queries like "boronic acid derivatives in electronics" or "CAS 850567-40-7 price trends." Analytical data, including NMR spectra and HPLC purity, are critical for quality control, as emphasized in peer-reviewed studies.

The compound's structure-activity relationship (SAR) is another focal point, particularly in kinase inhibitor design. Users frequently search for "3-(Diisopropylcarbamoyl)phenylboronic acid suppliers" or "technical specifications for CAS 850567-40-7," underscoring the need for reliable sourcing. Regulatory compliance, such as REACH certification, further ensures its safe handling in laboratories.

Emerging trends like AI-driven molecular modeling have amplified interest in 850567-40-7, with computational studies predicting its reactivity in catalytic cycles. This synergy of experimental and theoretical approaches positions 3-(Diisopropylcarbamoyl)phenylboronic acid as a cornerstone in modern medicinal chemistry and nanotechnology.

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